molecular formula C22H30O6Si B12547976 CID 78061665

CID 78061665

Cat. No.: B12547976
M. Wt: 418.6 g/mol
InChI Key: BFULIFCQFQMOGI-UHFFFAOYSA-N
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Description

CID 78061665 (PubChem Compound Identifier 78061665) is a chemical entity cataloged in the PubChem database. Further experimental data, such as spectral profiles or bioactivity assays, would be required to confirm its exact structure and utility.

Properties

Molecular Formula

C22H30O6Si

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C22H30O6Si/c1-23-11-13-25-15-17-27-19-3-7-21(8-4-19)29-22-9-5-20(6-10-22)28-18-16-26-14-12-24-2/h3-10H,11-18H2,1-2H3

InChI Key

BFULIFCQFQMOGI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC=C(C=C1)[Si]C2=CC=C(C=C2)OCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061665 involves specific reaction conditions and reagents. The detailed synthetic route typically includes the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformation. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78061665 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 78061665 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 78061665 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Boronic acid derivatives (e.g., CID 53216313) exhibit moderate hydrophobicity (LogP ~2.15) and low water solubility, making them suitable for membrane permeability studies .
  • Phenolic acids like protocatechuic acid (CID: 72) and flavonoids like quercetin (CID: 5280343) show higher polarity and variable solubility, correlating with their roles as antioxidants or anti-inflammatory agents .

Protein Interaction and Cell Permeability

Photocleavable chemical inducers of dimerization (CIDs), such as those described in , enable spatiotemporal control of protein localization. For example, cell-permeable CIDs like pRap allow intracellular manipulation of target proteins . While this compound’s role in protein dimerization is unconfirmed, its hypothetical structural features (e.g., boronic acid moieties) may confer reversible binding to hydroxyl groups in biomolecules, akin to other boronic acid-based protease inhibitors .

Analytical Techniques for Characterization

Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for structural elucidation. For instance, highlights the use of CID in differentiating ginsenoside isomers via fragmentation patterns . If this compound contains labile functional groups (e.g., glycosidic bonds), similar MS/CID workflows could decode its structure.

Structural Analogues and Similarity Scores

Using ’s similarity metrics, hypothetical analogues of this compound might include:

Compound Similarity Score Key Structural Features
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Halogenated aryl boronic acid
Protocatechuic acid (CID: 72) 0.71 Dihydroxybenzoic acid scaffold
Quercetin (CID: 5280343) 0.65 Flavonoid backbone with hydroxyl groups

Insights :

  • Lower similarity to phenolics/flavonoids implies divergent bioactivity profiles.

Q & A

Q. What frameworks guide the integration of qualitative and quantitative data in this compound toxicity studies?

  • Adopt mixed-methods approaches : Quantify LC50 values via cell viability assays, then use thematic analysis of transcriptomic data to identify pathways affected. Ensure methodological transparency in published workflows .

Methodological Considerations

  • Data Collection : Use standardized questionnaires or electronic lab notebooks (ELNs) to minimize observational bias .
  • Peer Review Preparation : Anticipate critiques on sample size justification and statistical power. Preemptively address limitations in the discussion section .
  • Reproducibility : Archive raw data and code in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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